N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,3-dimethylbutanamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include its class or family, and its role or use if known.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. It includes bond lengths, bond angles, and the type of hybridization.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves the study of the physical properties such as melting point, boiling point, density, etc., and chemical properties such as reactivity, stability, etc.Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) describes the synthesis of novel compounds including derivatives of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,3-dimethylbutanamide. This research focused on developing these compounds and evaluating their antidepressant and antianxiety activities in mice. This indicates a potential application of the compound in the field of mental health and pharmacology (Kumar et al., 2017).
Catalytic Synthesis Research
Shakhmaev et al. (2016) explored the synthesis of flunarizine, which is structurally related to the compound . Their research contributes to the understanding of the synthetic pathways and catalytic processes that could be relevant to the synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,3-dimethylbutanamide (Shakhmaev et al., 2016).
PET Tracers and Neuroimaging
Research by García et al. (2014) explored the development of PET tracers, including N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, for imaging serotonin 5-HT(1A) receptors. This suggests potential applications of similar compounds, including the target compound, in neuroimaging and the study of neuropsychiatric disorders (García et al., 2014).
Antiallergy Activity
Walsh et al. (1990) synthesized a series of compounds including N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides and evaluated them for antiallergy activity. This indicates a potential use of related compounds, including the compound , in developing antiallergic drugs (Walsh et al., 1990).
Safety And Hazards
This involves the study of the safety measures to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves the potential future uses and applications of the compound, and areas where further research could be conducted.
Please consult with a professional chemist or a trusted source for accurate information. It’s always important to handle chemicals with care and to understand their properties and potential risks.
properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN3O2/c1-22(2,3)15-21(27)24-16-19(20-5-4-14-28-20)26-12-10-25(11-13-26)18-8-6-17(23)7-9-18/h4-9,14,19H,10-13,15-16H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMDMZINMOGOLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,3-dimethylbutanamide |
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